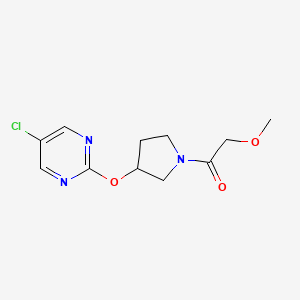

Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

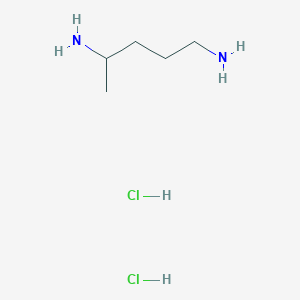

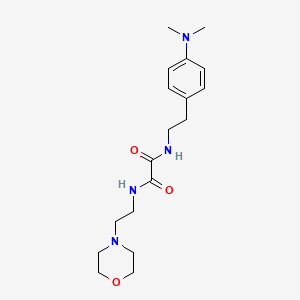

“Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1803566-55-3 . Its molecular weight is 347.16 and its molecular formula is C11H14IN3O2 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate” is 1S/C11H14IN3O2/c1-17-11(16)15-6-4-14(5-7-15)10-2-3-13-8-9(10)12/h2-3,8H,4-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique

Chemical Synthesis and Functionalization

Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate serves as a key intermediate in the chemical synthesis and functionalization of various compounds. For instance, the aminocarbonylation of iodo derivatives using palladium-catalyzed reactions allows for the production of corresponding amides with high yields. This process demonstrates the compound's utility in creating complex structures through carbon-nitrogen bond formation, expanding its applications in medicinal chemistry and drug development (Takács et al., 2012).

Anticancer Activity

Another significant application of Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate derivatives is in the field of anticancer research. Compounds synthesized from it have shown promising in vivo and in vitro anticancer activities with low toxicity profiles. Studies have detailed the metabolism of such compounds in rats, identifying various metabolites and elucidating their potential mechanisms of action. These findings underscore the compound's role in developing new therapeutic agents against cancer (Jiang et al., 2007).

Luminescent Properties and Electron Transfer

Research into the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent highlights another application of Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate. These studies reveal how modifications to the piperazine moiety can significantly impact the fluorescence and photochemical behaviors of these compounds, making them valuable tools for developing novel optical materials and sensors (Gan et al., 2003).

Enzyme Inhibition for Drug Development

Additionally, derivatives of Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate have been explored as enzyme inhibitors in drug development. For example, their use in synthesizing inhibitors for the calcitonin gene-related peptide (CGRP) receptor indicates potential applications in treating conditions like migraines and other CGRP-related disorders. This demonstrates the compound's versatility and importance in the discovery and development of new pharmacological agents (Cann et al., 2012).

Propriétés

IUPAC Name |

methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14IN3O2/c1-17-11(16)15-6-4-14(5-7-15)10-2-3-13-8-9(10)12/h2-3,8H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFENOCXCEJYUNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)C2=C(C=NC=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14IN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamido)benzoate](/img/structure/B2707381.png)

![Benzo[d]thiazol-6-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2707385.png)

![N-benzyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide](/img/structure/B2707390.png)

![(Z)-1,4-dimethyl-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2707396.png)